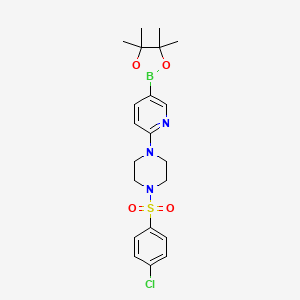

1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Descripción

Propiedades

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BClN3O4S/c1-20(2)21(3,4)30-22(29-20)16-5-10-19(24-15-16)25-11-13-26(14-12-25)31(27,28)18-8-6-17(23)7-9-18/h5-10,15H,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLVDQRYPZNBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592134 | |

| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-20-7 | |

| Record name | Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

The compound 1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including enzyme inhibition and antibacterial activity.

Chemical Structure

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of a piperazine ring , a sulfonyl group , and a pyridine derivative are crucial for its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the piperazine moiety have shown effectiveness against various bacterial strains. In one study, compounds with IC50 values ranging from 0.63 µM to 6.28 µM were reported for urease inhibition, indicating strong potential as antibacterial agents compared to the reference standard thiourea (IC50 = 21.25 µM) .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has been explored in various synthesized derivatives. For example, 5-{1-[(4-chlorophenyl)sulfonyl]piperidine derivatives exhibited AChE inhibition with IC50 values as low as 2.14 µM , suggesting a promising avenue for treating neurological disorders .

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| 1 | 57.05 ± 5.46 | 2.95 ± 1.31 |

| 2 | 45.81 ± 2.81 | 4.78 ± 1.60 |

| 3 | 39.75 ± 3.69 | - |

| Reference | Donepezil | 0.079 ± 0.05 |

Case Studies

In a comparative study assessing the efficacy of various piperazine derivatives on bacterial strains, the compound was noted to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . The results indicated that modifications in the chemical structure could enhance antibacterial potency.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and bacterial cell wall components. The sulfonamide group is known for its role in enzyme inhibition, particularly affecting metabolic pathways in bacteria .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs vary in substituents, core heterocycles, and functional groups, leading to distinct chemical and biological profiles. Key examples include:

Physicochemical Properties

- Solubility : The sulfonyl group in the target compound enhances aqueous solubility compared to trifluoroethyl or benzyl analogs .

- Lipophilicity (logP) : The dioxaborolane moiety increases logP (~2.8) relative to simpler piperazine derivatives (e.g., 1.9 for morpholine analogs) .

- Stability : The boronate ester is sensitive to hydrolysis, necessitating anhydrous conditions during synthesis, unlike more stable sulfonyl or halogenated analogs .

Métodos De Preparación

Synthesis of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine Intermediate

A key intermediate is 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine , which can be prepared as follows:

After reaction, quenching with saturated sodium bicarbonate, extraction with ethyl acetate, drying, concentration, and purification by silica gel chromatography (DCM/methanol 10:1) affords the intermediate as an off-white solid.

This method preserves the boronate ester and yields a pure piperazine intermediate suitable for further functionalization.

Sulfonylation with 4-Chlorophenylsulfonyl Chloride

The introduction of the 4-chlorophenyl sulfonyl group onto the piperazine nitrogen is typically achieved by:

- Reacting the piperazine intermediate with 4-chlorophenylsulfonyl chloride in the presence of a base such as triethylamine or pyridine,

- Conducting the reaction in an aprotic solvent like dichloromethane or tetrahydrofuran (THF),

- Controlling temperature to avoid decomposition of the boronate ester (usually 0 °C to room temperature).

This step yields the sulfonylated piperazine intermediate with retention of the boronate ester functionality.

Coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl Moiety

The final assembly involves coupling the sulfonylated piperazine with the pyridin-2-yl boronate ester, typically via:

- Suzuki-Miyaura cross-coupling using palladium catalysts,

- Employing a suitable base such as potassium carbonate or cesium carbonate,

- Using solvents like dioxane/water mixtures,

- Conducting the reaction under inert atmosphere (argon or nitrogen) at elevated temperatures (80–110 °C).

This step forms the C–C bond between the piperazine-linked aryl group and the pyridine ring bearing the boronate ester, completing the target molecule.

Representative Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc deprotection (Step D) | TMSOTf, 6-dimethylpyridine | Dichloromethane | 0 °C to RT | N2 | 72 | Mild, preserves boronate ester |

| Sulfonylation | 4-Chlorophenylsulfonyl chloride, base (Et3N) | DCM or THF | 0 °C to RT | N2 or Ar | 60–85* | Avoids boronate ester hydrolysis |

| Suzuki-Miyaura coupling | Pd catalyst, K2CO3 or Cs2CO3 | Dioxane/H2O | 80–110 °C | N2 or Ar | 70–90* | Standard cross-coupling conditions |

*Yields vary depending on substrate purity and reaction scale.

Supporting Research Findings and Notes

- The boronate ester stability during sulfonylation and coupling is critical; mild conditions and inert atmosphere are essential to avoid hydrolysis or deboronation.

- The use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) for Boc deprotection is advantageous due to its mildness and compatibility with sensitive boronate esters.

- Suzuki coupling protocols adapted from recent literature demonstrate effective incorporation of pyridinyl boronate esters into piperazine frameworks, facilitating the synthesis of complex heterocyclic compounds with high yields and purity.

- Purification steps often involve silica gel chromatography with dichloromethane/methanol mixtures to separate the desired product from side products and unreacted materials.

Q & A

Q. What synthetic strategies are optimal for achieving high yield and purity of this compound?

- Methodological Answer : The synthesis involves a multi-step approach:

Suzuki-Miyaura Coupling : The dioxaborolane-pyridine moiety can be introduced via palladium-catalyzed cross-coupling with a halogenated pyridine precursor. Optimize catalyst (e.g., Pd(PPh₃)₄) and ligand ratios to enhance regioselectivity .

Piperazine Functionalization : React the pyridine-boronate intermediate with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfonyl group.

Purification : Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water) to isolate the product. Maintain reaction temperatures between 60–80°C to minimize side reactions .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify the integration and splitting patterns of the piperazine protons (δ 2.5–3.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and boron-ester peaks (¹¹B NMR, δ ~30 ppm) .

- Mass Spectrometry (MS) : Confirm the molecular ion peak ([M+H]⁺) using high-resolution ESI-MS, ensuring alignment with the theoretical molecular weight.

- HPLC Purity Check : Validate purity (>95%) using a UV detector at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for the Suzuki-Miyaura step to improve boron retention?

- Methodological Answer : Design a factorial experiment varying:

- Catalyst Systems : Compare Pd(OAc)₂ with Buchwald-Hartwig ligands vs. PdCl₂(dppf).

- Solvent Effects : Test polar aprotic solvents (DMF, THF) versus mixed solvents (toluene/ethanol).

- Temperature/Time : Screen 50–100°C over 12–24 hours.

Monitor boron content via ICP-MS and reaction progress via TLC. Use kinetic modeling to identify rate-limiting steps .

Q. What computational approaches predict the compound’s binding affinity to neurological targets (e.g., dopamine receptors)?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina to simulate interactions with the D3 receptor (PDB: 3PBL). Focus on the sulfonyl group’s hydrogen bonding with Ser196 and the dioxaborolane’s hydrophobic contacts.

Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of the receptor-ligand complex. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) across assays be resolved?

- Methodological Answer : Conduct a meta-analysis with the following steps:

Purity Verification : Re-analyze batches via HPLC and elemental analysis to rule out impurities .

Assay Standardization : Compare results under consistent conditions (e.g., cell line, incubation time).

Orthogonal Assays : Validate using SPR (surface plasmon resonance) for binding kinetics and in vitro functional assays (cAMP modulation) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to determine if dynamic processes (e.g., piperazine ring puckering) cause splitting.

- 2D NMR (COSY, NOESY) : Identify through-space interactions between the sulfonyl group and adjacent protons to confirm conformational flexibility .

Advanced Experimental Design

Q. What strategies enable the study of structure-activity relationships (SAR) for the dioxaborolane moiety?

- Methodological Answer : Synthesize analogs with modified boronate esters (e.g., pinacol vs. neopentyl glycol esters) and evaluate:

- Hydrolytic Stability : Measure decomposition rates in PBS (pH 7.4) via LC-MS.

- Biological Activity : Test in parallel assays (e.g., kinase inhibition) to correlate boron electronic effects with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.